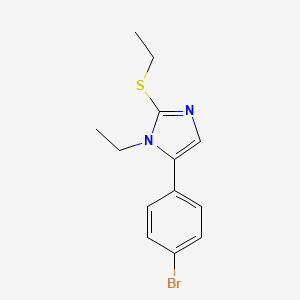

5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1-ethyl-2-ethylsulfanylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2S/c1-3-16-12(9-15-13(16)17-4-2)10-5-7-11(14)8-6-10/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPBOPQGVQZIRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with ethylthiol in the presence of a suitable catalyst to yield the desired imidazole derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Phenyl derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole exhibits significant biological activities, including:

- Anticancer Properties : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and exhibit antiproliferative effects. For instance, certain derivatives have demonstrated lower IC50 values compared to standard chemotherapeutics, indicating enhanced potency against various cancer cell lines .

- Antimicrobial Effects : The compound has shown promising results in inhibiting the growth of pathogenic bacteria and fungi. In vitro studies have reported effective Minimum Inhibitory Concentration (MIC) values against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

A study focusing on imidazole derivatives revealed that compounds similar to this compound could significantly induce apoptosis through caspase activation pathways. The research highlighted the potential of these compounds as lead candidates in cancer therapy .

Antimicrobial Efficacy

In antimicrobial studies, this compound was evaluated against various bacterial strains. Results indicated that it retained activity against resistant strains, with modifications to the phenyl groups enhancing its efficacy. The following table summarizes the antimicrobial activity:

| Compound | Bacterial Strain | MIC (µM) |

|---|---|---|

| This compound | MRSA | 44 |

| Reference Drug (Metronidazole) | MRSA | 43 |

Kinase Inhibition

The compound has also been assessed for its ability to inhibit kinases involved in cellular signaling pathways, particularly p38 MAP kinase. The following table presents the IC50 values:

| Compound | Target Kinase | IC50 (µM) |

|---|---|---|

| This compound | p38 MAP Kinase | 2.5 |

| Other Imidazole Derivative | p38 MAP Kinase | 3.0 |

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the ethylthio group can form interactions with thiol groups in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Imidazole Core Necessity : The imidazole ring is indispensable for binding to targets like IMPDHΔCBS. Its removal or replacement drastically reduces activity .

Ethylthio Advantage : Ethylthio groups enhance enzyme inhibition compared to thiols or amines, likely due to balanced hydrophobicity and electron effects .

Bromophenyl Contribution : The 4-bromophenyl group is critical for hydrophobic interactions and potency, as seen in IMPDH and anti-inflammatory studies .

Synthetic Feasibility : Simpler substitutions (ethyl, methyl) are more synthetically accessible than bulkier groups, enabling scalable production .

Biological Activity

5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

- Bromophenyl Group : Enhances hydrophobic interactions.

- Ethyl Group : Contributes to the compound's overall lipophilicity.

- Ethylthio Group : Modulates reactivity and stability.

These functional groups contribute to the compound's unique properties, making it a valuable candidate for various biological applications.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl moiety may facilitate binding to hydrophobic pockets in target proteins, while the ethylthio group can interact with thiol groups, influencing protein activity and leading to various biological outcomes .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. One notable study evaluated its antiproliferative effects against several cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The findings indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

In Vitro Antiproliferative Activity

| Cell Line | IC50 (µM) | Comparison Control |

|---|---|---|

| A549 | 18.53 | 5-FU |

| SGC-7901 | 20.00 | MTX |

| HeLa | 15.00 | 5-FU |

The compound induced apoptosis in HeLa cells by increasing the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), demonstrating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary results indicate that it possesses significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens were determined, showcasing its potential as an antimicrobial agent.

In Vitro Antimicrobial Evaluation

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 0.25 | Bactericidal |

| Escherichia coli | 0.50 | Bactericidal |

| Candida albicans | 0.78 | Fungicidal |

These findings suggest that the compound could be further developed for clinical applications in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of imidazole compounds similar to this compound. For instance, a study reported that derivatives with similar structures exhibited potent antitumor activity and were significantly more effective than conventional chemotherapy agents . Another study emphasized the importance of structural modifications in enhancing biological activity, indicating that specific substitutions can lead to improved efficacy against cancer cells .

Q & A

Q. What are the established synthetic routes for 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via cyclocondensation. For example, substituted imidazoles are synthesized by refluxing aldehydes (e.g., 4-bromobenzaldehyde) with ammonium acetate and thiourea derivatives in glacial acetic acid . Optimization includes:

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- FTIR : Confirms functional groups (e.g., C=N stretch at ~1611 cm⁻¹ for the imidazole ring, C-Br stretch at ~590 cm⁻¹) .

- NMR : NMR identifies substituents (e.g., ethylthio protons at δ 1.2–1.5 ppm as triplets, aromatic protons at δ 7.4–8.3 ppm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How are preliminary biological activities assessed for this compound?

Initial assays focus on enzyme inhibition (e.g., mycobacterial IMPDHΔCBS) using:

- Dose-response curves to determine IC₅₀ values.

- Control experiments with structurally similar compounds (e.g., oxazole/phenyl-substituted analogues) to establish specificity .

Advanced Research Questions

Q. How does substituent variation (e.g., bromophenyl vs. chlorophenyl) impact biological activity, and how are contradictions resolved?

- Structure-Activity Relationship (SAR) : Replacing the 4-bromophenyl group with chlorophenyl or oxazole reduces inhibitory activity by 4-fold or more, suggesting steric/electronic effects are critical .

- Resolving contradictions : Use crystallographic data (e.g., hydrogen bonding patterns in enzyme-ligand complexes) to explain unexpected activity drops. For example, phenyl substituents may disrupt key π-π interactions, as seen in similar benzimidazole derivatives .

Q. What crystallographic methods are used to resolve the compound’s 3D structure, and how are disorder issues addressed?

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Q. Why do hydrogen bonding patterns in crystal structures vary across derivatives, and how does this affect stability?

- Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs in imidazole derivatives) to identify recurring motifs. Variations arise from steric hindrance or solvent inclusion during crystallization .

- Stability implications : Stronger H-bond networks (e.g., N–H⋯O vs. C–H⋯S) correlate with higher melting points and lower hygroscopicity .

Methodological Best Practices

Q. How should researchers validate synthetic yields and purity for reproducibility?

Q. What strategies mitigate batch-to-batch variability in biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.